H-Leu-D-Leu-D-Leu-OH chemical structure and physicochemical properties
H-Leu-D-Leu-D-Leu-OH chemical structure and physicochemical properties
An In-Depth Technical Guide to H-Leu-D-Leu-D-Leu-OH: Structure, Properties, and Synthesis
Introduction
In the landscape of peptide chemistry and drug development, the strategic incorporation of non-proteinogenic amino acids represents a cornerstone of modern therapeutic design. The tripeptide H-Leu-D-Leu-D-Leu-OH, a stereoisomer of the naturally occurring L-trileucine, embodies a critical strategy for overcoming the inherent metabolic instability of peptide-based agents. Comprising an L-leucine residue at the N-terminus followed by two D-leucine residues, this molecule is specifically engineered for enhanced resistance to enzymatic degradation.
This technical guide offers a comprehensive examination of H-Leu-D-Leu-D-Leu-OH, intended for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, the rationale behind its unique stereochemical arrangement, and provide detailed, field-proven protocols for its synthesis and purification.
Chemical Structure and Physicochemical Properties
The primary structure of a peptide dictates its fundamental physicochemical characteristics.[1] H-Leu-D-Leu-D-Leu-OH is a tripeptide with the sequence L-Leucyl-D-Leucyl-D-Leucine. The presence of two hydrophobic isobutyl side chains from the leucine residues renders the peptide significantly nonpolar.
Chemical Structure:
Core Physicochemical Data:
A summary of the key physicochemical properties for H-Leu-D-Leu-D-Leu-OH is presented below. These values are foundational for predicting its behavior in various chemical and biological systems.
| Property | Value | Source / Method |
| Molecular Formula | C₁₈H₃₅N₃O₄ | Calculated |
| Molecular Weight | 357.49 g/mol | [2][3] |
| IUPAC Name | (2S)-2-[[(2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid | IUPAC Nomenclature |
| Appearance | White to off-white solid | Typical for peptides[4] |
| Theoretical Isoelectric Point (pI) | ~5.75 | Calculated from typical pKa values of terminal groups (~3.5 for α-carboxyl, ~8.0 for α-amino)[5] |
| Solubility Profile | Low solubility in water; soluble in organic solvents or aqueous solutions with pH adjustment. | Inferred from hydrophobicity of leucine[6] |
| Stereochemistry | L-D-D | Defined by sequence |
The Strategic Imperative of L-D-D Stereochemistry: Engineering Proteolytic Stability
Peptides composed exclusively of L-amino acids are readily recognized and cleaved by proteases within the body, leading to rapid degradation and a short plasma half-life that limits their therapeutic utility.[7] The central advantage of H-Leu-D-Leu-D-Leu-OH lies in its engineered resistance to this enzymatic breakdown.
The introduction of D-amino acids creates peptide bonds that do not fit the stereospecific active sites of common proteases (e.g., trypsin, chymotrypsin). This "stereochemical shield" dramatically extends the peptide's bioavailability and in-vivo efficacy, a critical attribute for any peptide therapeutic.[7]
Caption: Protease Resistance Mechanism.
Synthesis and Purification Workflow
The synthesis of H-Leu-D-Leu-D-Leu-OH is most efficiently achieved via Fmoc-based Solid-Phase Peptide Synthesis (SPPS), followed by purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9] This methodology allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.
Detailed Experimental Protocol: Solid-Phase Peptide Synthesis
This protocol describes the manual synthesis of H-Leu-D-Leu-D-Leu-OH on a 2-chlorotrityl chloride resin at a 0.1 mmol scale. 2-chlorotrityl resin is selected for its high acid lability, enabling the final peptide to be cleaved with a free carboxylic acid C-terminus under very mild conditions that minimize side reactions.[8][10]
Materials:
-
2-chlorotrityl chloride resin (1.6 mmol/g substitution)
-
Fmoc-D-Leu-OH[11]
-
Fmoc-L-Leu-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Methanol (MeOH)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation and First Amino Acid Loading (Fmoc-D-Leu-OH): a. Place 125 mg (~0.2 mmol) of 2-chlorotrityl chloride resin into a fritted reaction vessel. b. Swell the resin in DCM for 30 minutes. Drain the DCM.[8] c. Dissolve Fmoc-D-Leu-OH (141 mg, 0.4 mmol) and DIPEA (139 µL, 0.8 mmol) in 5 mL of DCM. d. Add the amino acid solution to the resin and agitate for 2 hours. e. Drain the vessel and wash the resin with DCM (3x), DMF (3x), and DCM (3x). f. To cap any unreacted chloride sites, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes. Drain and wash with DMF (3x).[8]
-
Peptide Chain Elongation (Iterative Cycle):
-
Step A: Fmoc Deprotection i. Add 5 mL of 20% (v/v) piperidine in DMF to the resin.[12] ii. Agitate for 5 minutes, then drain. iii. Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes. iv. Drain and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
Step B: Amino Acid Coupling (Fmoc-D-Leu-OH) i. In a separate vial, dissolve Fmoc-D-Leu-OH (141 mg, 0.4 mmol) and HOBt (54 mg, 0.4 mmol) in 4 mL of DMF. ii. Add DIC (62 µL, 0.4 mmol) to the solution and pre-activate for 5 minutes. iii. Add the activated amino acid solution to the deprotected resin in the reaction vessel. iv. Agitate for 2 hours at room temperature. v. Drain and wash the resin with DMF (3x) and DCM (3x). (Perform a Kaiser test to confirm complete coupling; a negative result (yellow beads) indicates success).[12]
-
Repeat for Final Amino Acid (Fmoc-L-Leu-OH): i. Repeat Step A (Fmoc Deprotection) . ii. Repeat Step B (Amino Acid Coupling) using Fmoc-L-Leu-OH.
-
-
Final Deprotection and Cleavage: a. After coupling the final amino acid (Fmoc-L-Leu-OH), perform a final Fmoc deprotection (Step A ). b. Wash the resin-bound peptide with DMF (3x), DCM (3x), and dry under vacuum for 1 hour. c. Add 5 mL of the cleavage cocktail (95% TFA) to the resin. d. Agitate gently for 2 hours at room temperature. e. Filter the resin and collect the filtrate containing the cleaved peptide into a 50 mL conical tube. f. Precipitate the crude peptide by adding the TFA solution dropwise into 40 mL of cold diethyl ether. g. Centrifuge the mixture, decant the ether, and wash the white peptide pellet with cold ether two more times. h. Dry the crude peptide pellet under vacuum.
Detailed Experimental Protocol: RP-HPLC Purification
Reversed-phase HPLC is the dominant method for peptide purification due to its high resolving power, which can separate the target peptide from impurities generated during synthesis, such as deletion sequences or incompletely deprotected products.[13][14][15][16] The separation is based on the hydrophobic interaction between the peptide and the stationary phase.[13]
Materials:
-
Preparative RP-HPLC system with a C18 column (e.g., 250 x 10 mm, 5 µm particle size, 300 Å pore size).[16]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Crude H-Leu-D-Leu-D-Leu-OH peptide.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A (or a solution with a low percentage of Mobile Phase B if solubility is an issue). Filter through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.
-
Injection and Gradient Elution: a. Inject the dissolved peptide sample onto the column. b. Elute the peptide using a linear gradient. A typical gradient for a hydrophobic tripeptide would be from 5% to 65% Mobile Phase B over 40-60 minutes. c. Monitor the elution profile using a UV detector at 214/220 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak, which represents the target peptide.
-
Analysis and Lyophilization: a. Analyze the purity of the collected fractions using analytical RP-HPLC. b. Pool the fractions with >95% purity. c. Freeze the pooled solution and lyophilize to obtain the final purified peptide as a fluffy white powder.
Overall Workflow Visualization
Caption: SPPS & Purification Workflow.
Conclusion
H-Leu-D-Leu-D-Leu-OH is more than a simple tripeptide; it is a rationally designed molecular tool. Its defining characteristic—the L-D-D stereochemical sequence—confers a high degree of resistance to proteolytic enzymes, a feature of paramount importance in the development of peptide-based therapeutics. The well-established protocols of Fmoc-SPPS and RP-HPLC provide a robust and reproducible pathway for its synthesis and purification. For researchers in drug discovery and peptide science, understanding the synthesis and properties of such stereochemically-modified peptides is essential for creating the next generation of stable and effective biological agents.
References
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link] (Note: The provided link is a general example of SPPS protocols, not the direct source of the PDF.)
-
Applied Biosystems. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Bio-protocol. (2025, October 5). Peptide Synthesis. Retrieved from [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]
-
Ciaran, B., & Williams, C. H. (n.d.). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. PubMed. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. PubMed. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). Journal of Chromatography A, 1142(1), 67-75. Retrieved from [Link]
-
Frederix, P. W. J. M., et al. (2020). The Physical Properties of Tripeptide Stereocomplex Nano-Formations. PubMed. Retrieved from [Link]
-
Lorenzo, J. M., et al. (2025). Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action. MDPI. Retrieved from [Link]
-
Udenigwe, C. C., & Adebiyi, A. P. (2020). Physicochemical characterisation, molecular docking, and drug-likeness evaluation of hypotensive peptides encrypted in flaxseed proteome. Heliyon, 6(3), e03598. Retrieved from [Link]
-
Chauhan, D., et al. (n.d.). It represents the physicochemical properties of tripeptides. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). H-Glu-Leu-D-Leu-OH. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). H-Leu-OH [61-90-5]. Retrieved from [Link]
-
Industrial & Engineering Chemistry Research. (2021). Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). Leu-D-Leu. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). H-Leu-Leu-Leu-OH. Retrieved from [Link]
-
Gaidukevich, V. A., et al. (2015). Synthesis of L-leucyl-L-isoleucine and L-isoleucyl-L-leucine. ResearchGate. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. RSC Publishing. Retrieved from [Link]
-
PubChem. (n.d.). H-Leu-ile-OH. Retrieved from [Link]
-
PubChem. (n.d.). H-Leu-his-OH. Retrieved from [Link]
-
Canadian Science Publishing. (1963). SYNTHESIS OF DIKETOPIPERAZINES. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). THE SYNTHESIS OF l(—)-LEUCYLGLYCYLGLYCINE1. Retrieved from [Link]
-
PubChem. (n.d.). Ile-Leu. Retrieved from [Link]
-
PubChem. (n.d.). L-Leucine. Retrieved from [Link]
- Google Patents. (n.d.). KR20200134175A - Novel peptide compound or pharmaceutically acceptable salt thereof.
-
MDPI. (n.d.). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Retrieved from [Link]
-
PubMed. (2003). Antibiotic activity of Leu-Lys rich model peptides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. H-Leu-Leu-Leu-OH - Bachem AG [bioscience.co.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. H-LEU-LEU-OH price,buy H-LEU-LEU-OH - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fmoc- D -Leu-OH = 95.0 TLC 114360-54-2 [sigmaaldrich.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 14. hplc.eu [hplc.eu]
- 15. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
